Aspoxicilline

Vue d'ensemble

Description

L'aspoxicilline est un médicament antibiotique appartenant à la classe des bêta-lactamines. Il s'agit d'une forme injectable de pénicilline qui présente une activité élevée contre les bactéries Gram-positives et Gram-négatives, y compris Bacillus fragilis, qui est résistante aux autres antibiotiques bêta-lactamines . L'this compound est approuvée pour une utilisation au Japon et est connue pour ses propriétés antibactériennes à large spectre .

Applications De Recherche Scientifique

Aspoxicillin has a wide range of scientific research applications, including:

Chemistry: Aspoxicillin is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.

Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

Industry: The compound is utilized in the pharmaceutical industry for the development of new antibiotic formulations and treatments.

Mécanisme D'action

Target of Action

Aspoxicillin, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

Aspoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of the cell wall structure leads to osmotic instability and eventually bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Aspoxicillin is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for bacterial survival. By inhibiting this pathway, Aspoxicillin prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

For instance, Amoxicillin, a closely related compound, is known to have good absorption and distribution characteristics, leading to higher serum concentrations .

Result of Action

The primary result of Aspoxicillin’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to a reduction in the number of bacterial cells, thereby alleviating the symptoms of bacterial infections.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Aspoxicillin. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the drug . For instance, certain environmental contaminants can induce antibiotic resistance in bacteria, reducing the efficacy of antibiotics . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic efficacy of Aspoxicillin.

Analyse Biochimique

Biochemical Properties

Aspoxicillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By binding to PBPs, Aspoxicillin inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

Aspoxicillin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cells, long-term treatment with Aspoxicillin can cause oxidative stress, which may lead to damage to DNA, proteins, and lipids . This oxidative stress can affect cellular metabolism and gene expression, potentially leading to adverse effects such as mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of Aspoxicillin involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall . As a result, the integrity of the cell wall is compromised, leading to bacterial cell lysis and death . Additionally, Aspoxicillin may increase the anticoagulant activities of certain drugs, such as Acenocoumarol, by interacting with specific biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aspoxicillin can change over time. Aspoxicillin has a long half-life in mouse serum, which contributes to its prolonged postantibiotic effect (PAE) against Staphylococcus aureus . The stability and degradation of Aspoxicillin in laboratory settings can influence its long-term effects on cellular function. Studies have shown that sub-minimal inhibitory concentrations of Aspoxicillin can prolong the PAE, suppressing bacterial regrowth even after the drug concentration decreases below the minimal inhibitory concentration (MIC) .

Dosage Effects in Animal Models

The effects of Aspoxicillin vary with different dosages in animal models. In neutropenic mice, Aspoxicillin induced a PAE against Staphylococcus aureus, with a duration of 1.7 hours in vitro and 5.2 hours in vivo . Higher doses of Aspoxicillin may lead to increased efficacy, but they can also result in toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity .

Metabolic Pathways

Aspoxicillin is involved in metabolic pathways related to peptidoglycan biosynthesis . It interacts with penicillin-binding proteins (PBPs) to inhibit the transpeptidation reaction, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death . Additionally, Aspoxicillin may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways .

Transport and Distribution

Aspoxicillin is transported and distributed within cells and tissues through various mechanisms. As an injectable antibiotic, it is administered directly into the bloodstream, allowing for rapid distribution to target tissues . Aspoxicillin interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The drug’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Aspoxicillin is primarily within the bacterial cell wall, where it exerts its antibacterial effects by inhibiting peptidoglycan synthesis . In human cells, Aspoxicillin may localize to mitochondria, where it can induce oxidative stress and affect mitochondrial function . The targeting signals and post-translational modifications that direct Aspoxicillin to specific compartments or organelles are essential for its activity and function .

Méthodes De Préparation

La préparation de l'aspoxicilline implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend les étapes suivantes :

- Le chlorhydrate de D-aspartate de méthyle obtenu réagit avec la triéthylamine dans l'éthanol pour produire le réactif D-aspartate de méthyle.

- Le réactif D-aspartate de méthyle réagit avec une solution aqueuse de méthylamine à température ambiante pour former la formamide aspartique.

- La formamide aspartique, l'acétoacétate d'éthyle et l'hydroxyde de potassium réagissent dans l'isopropanol pour produire le sel diène (D-2-amino-3N-méthylamino oxo-acide propionique diène formamide).

- Le sel diène réagit avec le chlorure de pivaloyle dans l'acétone sous catalyse de la pyridine pour obtenir l'anhydride actif.

- L'anhydride actif est condensé et protégé par désacidification pour obtenir le produit brut de l'this compound.

Acide D-aspartique : est ajouté à un mélange de chlorure de sulfuryle et de carbinol à basse température pour préparer le chlorhydrate de D-aspartate de méthyle.

Cette méthode est avantageuse en raison de l'utilisation de réactifs bon marché et facilement disponibles, d'une toxicité inférieure et d'un impact environnemental réduit, ainsi que d'opérations technologiques stables et simples et d'un rendement élevé .

Analyse Des Réactions Chimiques

L'aspoxicilline subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound, altérant ainsi ses propriétés chimiques.

Substitution : L'this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, modifiant potentiellement son activité antibactérienne.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : L'this compound est utilisée comme composé modèle dans les études sur les antibiotiques bêta-lactamines et leurs propriétés chimiques.

Biologie : Elle est utilisée dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations et traitements antibiotiques.

5. Mécanisme d'action

L'this compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) présentes dans la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition perturbe la biosynthèse de la paroi cellulaire, conduisant à la lyse et à la mort des cellules bactériennes . Les cibles moléculaires de l'this compound comprennent les PBP, qui sont essentielles au maintien de l'intégrité structurelle de la paroi cellulaire bactérienne.

Comparaison Avec Des Composés Similaires

L'aspoxicilline est unique parmi les antibiotiques bêta-lactamines en raison de son activité à large spectre et de son efficacité élevée contre les souches bactériennes résistantes. Les composés similaires comprennent :

Amoxicilline : Un autre antibiotique bêta-lactame ayant un mécanisme d'action similaire mais un spectre d'activité différent.

Pipéracilline : Un dérivé de pénicilline à large spectre utilisé dans les infections graves, comparable à l'this compound en termes d'efficacité.

Ampicilline : Un dérivé de pénicilline ayant un mécanisme similaire mais des propriétés pharmacocinétiques différentes.

L'this compound se distingue par son activité élevée contre les bactéries résistantes et son utilisation dans les infections graves où d'autres antibiotiques peuvent échouer.

Propriétés

IUPAC Name |

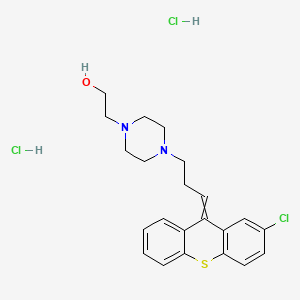

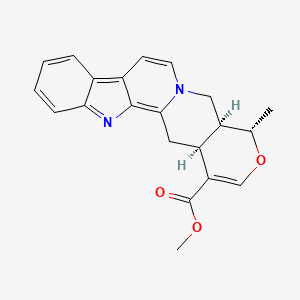

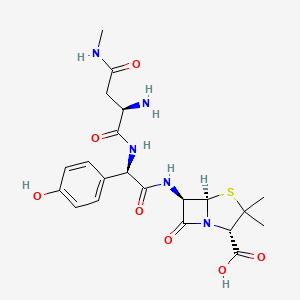

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELIUBJHYAEDK-OAIUPTLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046921 | |

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63358-49-6 | |

| Record name | Aspoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63358-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspoxicillin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspoxicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPOXICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aspoxicillin?

A1: Aspoxicillin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It accomplishes this by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , ]

Q2: Does Aspoxicillin exhibit a bactericidal or bacteriostatic effect?

A2: Aspoxicillin demonstrates a bactericidal effect, ultimately leading to bacterial cell lysis. [, ] Studies have shown that Aspoxicillin exposure causes morphological changes in bacteria, such as the formation of spheroplast-like structures, followed by lysis. [, ]

Q3: Which specific PBPs in Escherichia coli does Aspoxicillin target?

A3: Research indicates that Aspoxicillin exhibits an affinity for PBPs 1A, 1Bs, 2, and 3 in Escherichia coli. [] The binding pattern resembles that of Ampicillin. []

Q4: How does the bactericidal activity of Aspoxicillin against Escherichia coli compare to other acylureidopenicillins?

A4: Studies suggest that Aspoxicillin exhibits superior bactericidal activity against Escherichia coli, leading to cell lysis, compared to other acylureidopenicillins like Piperacillin, Mezlocillin, and Apalcillin. []

Q5: Does Aspoxicillin induce autolytic activity in bacteria?

A5: Yes, Aspoxicillin has been shown to trigger autolytic activity in bacteria, resulting in the release of labeled murein from Escherichia coli chi 1776. [] This release is significantly greater than that observed with other penicillins. []

Q6: What is the molecular formula and weight of Aspoxicillin?

A6: Detailed information regarding the molecular formula and weight of Aspoxicillin can be found in scientific publications that specifically focus on its structural characterization. []

Q7: Are there any published spectroscopic analyses of Aspoxicillin?

A7: Yes, studies utilizing infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been conducted to characterize Aspoxicillin's structure and analyze its functional groups and fragmentation patterns. []

Q8: How does the structure of Aspoxicillin contribute to its antibacterial activity?

A8: The presence of the N4-methyl-D-asparagine side chain in Aspoxicillin appears to play a significant role in its potent bactericidal activity against Escherichia coli, particularly its ability to induce lysis. [] Additionally, the hydroxyl group on the phenyl group enhances its hydrophilicity, leading to higher and longer-lasting serum levels and increased urinary excretion. []

Q9: How does the removal of the hydroxyl group from the p-hydroxyphenyl moiety of Aspoxicillin affect its pharmacokinetic properties?

A9: Removing the hydroxyl group decreases Aspoxicillin's hydrophilicity, resulting in lower serum concentrations, reduced urinary excretion, and increased biliary excretion compared to the parent compound. []

Q10: What is the significance of PBP 3 in the antibacterial activity of Aspoxicillin against Actinobacillus pleuropneumoniae?

A10: Research suggests that the strong antibacterial activity of Aspoxicillin against Actinobacillus pleuropneumoniae is associated with its high affinity for PBP 3 in this bacterium. []

Q11: What is the half-life of Aspoxicillin in serum?

A11: The serum half-life of Aspoxicillin is slightly longer than other available semi-synthetic penicillins, ranging from 0.78 to 1.67 hours depending on the route of administration and patient characteristics. [, , ]

Q12: How is Aspoxicillin primarily eliminated from the body?

A12: Aspoxicillin is primarily excreted renally, meaning it is eliminated through the urine. [, ]

Q13: Does impaired renal function affect the pharmacokinetics of Aspoxicillin?

A13: Yes, impaired renal function leads to higher and prolonged Aspoxicillin exposure, indicated by larger areas under the curve (AUC). [] Dosage adjustments are necessary for patients with renal impairment. []

Q14: Does Aspoxicillin achieve therapeutically relevant concentrations in tissues and body fluids?

A14: Yes, Aspoxicillin demonstrates good penetration into various tissues and body fluids, including cerebrospinal fluid, pulmonary and tracheal tissues, maxillary sinus mucosa, nasal fluid, wound exudates, and genital organs. [, , , , , ]

Q15: What is the spectrum of activity of Aspoxicillin in vitro?

A15: Aspoxicillin demonstrates a broad spectrum of activity in vitro against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ]

Q16: What are the findings from in vivo studies on the antibacterial effect of Aspoxicillin?

A16: In vivo studies using mouse models of infection have demonstrated that Aspoxicillin possesses potent antibacterial activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pneumoniae. [, , ] It exhibits a favorable efficacy profile in these models. [, , ]

Q17: Has Aspoxicillin been evaluated in clinical trials?

A17: Yes, Aspoxicillin has been evaluated in clinical trials involving both adults and children. [, , , , , , , , , , , , , , , , ] These trials have investigated its efficacy in treating various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and postoperative wound infections. [, , , , , , , , , , , , , , , , ]

Q18: Are there any known mechanisms of resistance to Aspoxicillin?

A18: Yes, bacterial resistance to Aspoxicillin can occur through mechanisms such as the production of β-lactamases, which are enzymes that hydrolyze β-lactam antibiotics, and alterations in PBPs, reducing the binding affinity of Aspoxicillin. [, , ]

Q19: Does cross-resistance exist between Aspoxicillin and other β-lactam antibiotics?

A19: Cross-resistance between Aspoxicillin and other β-lactam antibiotics, especially penicillins, is possible due to shared mechanisms of action and resistance. [] Bacteria resistant to one β-lactam may exhibit reduced susceptibility to others, including Aspoxicillin. []

Q20: Are there alternative antibiotics to Aspoxicillin for treating bacterial infections?

A21: Yes, depending on the specific bacterial pathogen and the site of infection, alternative antibiotics like Piperacillin, Mezlocillin, Ampicillin, and other β-lactams, as well as antibiotics from different classes like cephalosporins, carbapenems, and fluoroquinolones, might be considered as alternative treatment options. [, , ]

Q21: What analytical methods are commonly employed to quantify Aspoxicillin concentrations?

A22: High-performance liquid chromatography (HPLC) is widely used for quantifying Aspoxicillin concentrations in various biological matrices, including serum, urine, and tissue samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)